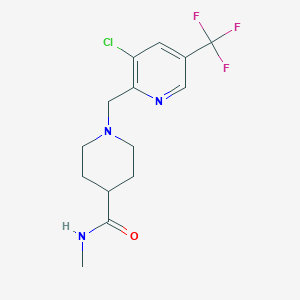

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide

Descripción

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by the presence of multiple distinct functional domains. The compound possesses a molecular formula of C₁₄H₁₇ClF₃N₃O with a molecular weight of 335.75 daltons. The structural framework consists of a six-membered piperidine ring system connected through a methylene bridge to a substituted pyridine nucleus, creating a bridged heterocyclic architecture that imparts unique conformational properties.

The pyridine component features substitution at the 3-position with a chlorine atom and at the 5-position with a trifluoromethyl group, creating an electron-deficient aromatic system with significant steric bulk. The trifluoromethyl substituent introduces substantial lipophilicity while the chlorine atom provides additional electronic modulation of the pyridine ring system. The piperidine ring bears a carboxylic acid methylamide functionality at the 4-position, which serves as a hydrogen bond donor and acceptor site that significantly influences the compound's conformational preferences and potential intermolecular interactions.

The methylene linker connecting the two heterocyclic systems provides conformational flexibility while maintaining the overall structural integrity of the molecule. This bridging unit allows for rotational freedom around the carbon-nitrogen bond, enabling the compound to adopt multiple conformational states that may be critical for biological activity. The positioning of the various substituents creates a highly asymmetric molecular environment that could influence both the compound's physical properties and its interactions with biological targets.

Table 1: Fundamental Molecular Properties of this compound

Crystallographic Data and Conformational Studies

Crystallographic investigations of related piperidine-pyridine hybrid compounds provide valuable insights into the likely solid-state organization of this compound. Studies of structurally analogous compounds reveal that piperidine rings typically adopt chair conformations in the crystalline state, with substituents preferentially occupying equatorial positions to minimize steric interactions. The presence of the bulky trifluoromethyl group and chlorine substituent on the pyridine ring creates significant steric constraints that influence the overall molecular conformation.

Conformational analysis of similar piperidine derivatives demonstrates that the orientation of aromatic substituents relative to the piperidine ring is critical for determining the compound's three-dimensional shape. The methylene bridge connecting the piperidine and pyridine systems allows for multiple rotational conformers, with the preferred conformation determined by the balance between steric repulsion and favorable electronic interactions. The carboxylic acid methylamide group at the 4-position of the piperidine ring introduces additional hydrogen bonding capabilities that can stabilize specific conformational arrangements both in the solid state and in solution.

The trifluoromethyl group represents a particularly important structural feature that significantly influences the compound's conformational preferences. Research on fluorinated heterocyclic compounds indicates that trifluoromethyl substituents exhibit strong preference for axial orientations when attached to six-membered rings, due to favorable stereoelectronic effects. This conformational preference has profound implications for the overall molecular shape and may influence the compound's ability to interact with biological targets.

The chlorine substituent at the 3-position of the pyridine ring provides additional conformational constraints while contributing to the compound's overall electronic properties. The relatively large size of the chlorine atom creates steric hindrance that can restrict rotation around the methylene bridge, potentially leading to preferred conformational states that optimize both steric and electronic interactions within the molecule.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 environments. The compound's complex structure generates distinctive spectroscopic signatures that reflect its unique molecular architecture and electronic environment. The trifluoromethyl group produces characteristic fluorine-19 nuclear magnetic resonance signals that serve as valuable diagnostic markers for structural confirmation.

Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns corresponding to the various proton environments within the molecule. The pyridine aromatic protons appear in the typical aromatic region, with chemical shifts influenced by the electron-withdrawing effects of both the chlorine and trifluoromethyl substituents. The methylene bridge protons connecting the two ring systems exhibit characteristic coupling patterns that provide information about the preferred conformational arrangements of the molecule.

The piperidine ring protons generate complex multipicity patterns due to the chair conformation and the presence of the carboxylic acid methylamide substituent. The carboxamide functionality produces distinctive signals for both the carbonyl carbon and the methylamide protons, with chemical shifts that reflect the hydrogen bonding environment and electronic properties of this functional group. The integration patterns and coupling constants provide detailed information about the relative spatial arrangements of the various proton environments.

Fluorine-19 nuclear magnetic resonance spectroscopy offers particular value for characterizing this compound due to the presence of the trifluoromethyl group. Studies of similar trifluoromethyl-substituted heterocycles demonstrate that fluorine-19 chemical shifts are highly sensitive to the local electronic environment and can provide detailed information about conformational preferences. The trifluoromethyl group typically generates a single fluorine-19 signal with characteristic chemical shift values that depend on the substitution pattern and electronic properties of the attached aromatic system.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon framework of the molecule. The various carbon environments, including the aromatic carbons of the pyridine ring, the aliphatic carbons of the piperidine system, and the carbonyl carbon of the carboxamide group, each produce distinctive chemical shift patterns that confirm the proposed molecular structure. The presence of fluorine coupling to nearby carbons provides additional structural confirmation and conformational information.

Table 2: Expected Spectroscopic Characteristics for Key Functional Groups

| Functional Group | Nuclear Magnetic Resonance Chemical Shift Range | Infrared Frequency Range | Ultraviolet-Visible Absorption |

|---|---|---|---|

| Trifluoromethyl Group | -58 to -68 ppm (¹⁹F) | 1100-1300 cm⁻¹ | No significant absorption |

| Pyridine Aromatic | 7.0-8.5 ppm (¹H) | 1580-1600 cm⁻¹ | 250-280 nm |

| Carboxamide Carbonyl | 170-180 ppm (¹³C) | 1640-1680 cm⁻¹ | No significant absorption |

| Methylene Bridge | 3.5-4.5 ppm (¹H) | 2800-3000 cm⁻¹ | No significant absorption |

| Piperidine Aliphatic | 1.5-3.0 ppm (¹H) | 2800-3000 cm⁻¹ | No significant absorption |

Infrared spectroscopy provides valuable information about the functional group composition and hydrogen bonding characteristics of the compound. The carboxamide functionality generates characteristic absorption bands in the carbonyl stretching region, with frequencies that depend on the local hydrogen bonding environment and conformational preferences. The presence of both nitrogen-hydrogen and carbon-hydrogen stretching vibrations produces additional diagnostic bands that confirm the molecular structure and provide information about intermolecular interactions.

Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of the compound, particularly those associated with the pyridine aromatic system. The substitution pattern on the pyridine ring influences both the energy and intensity of electronic transitions, with the electron-withdrawing chlorine and trifluoromethyl groups typically causing shifts in the absorption maxima compared to unsubstituted pyridine derivatives.

Comparative Analysis with Related Piperidine-Pyridine Hybrids

Comparative structural analysis with related piperidine-pyridine hybrid compounds reveals important relationships between molecular architecture and physical properties. The compound 1-(5-Methylpyridin-2-yl)piperidine-3-carboxylic acid represents a structurally analogous system that differs primarily in the substitution pattern and position of functional groups. This related compound exhibits similar overall molecular architecture but lacks the electron-withdrawing chlorine and trifluoromethyl substituents that significantly influence the electronic properties of the target compound.

The presence of the trifluoromethyl group in this compound distinguishes it from simpler piperidine-pyridine hybrids and imparts unique physicochemical properties. Research on trifluoromethyl-substituted heterocyclic compounds demonstrates that this functional group significantly increases lipophilicity while providing metabolic stability and altered electronic properties compared to non-fluorinated analogs. The strategic positioning of the trifluoromethyl group at the 5-position of the pyridine ring creates a unique electronic environment that influences both conformational preferences and potential biological activity.

The methylamide functionality at the 4-position of the piperidine ring represents another distinguishing feature compared to related compounds. While many piperidine-pyridine hybrids contain carboxylic acid groups, the methylamide derivative provides altered hydrogen bonding characteristics and modified physicochemical properties. This structural variation affects both the compound's solubility properties and its potential for intermolecular interactions, which could influence biological activity and pharmaceutical properties.

Comparison with other halogenated piperidine-pyridine systems reveals the unique contribution of the chlorine substituent at the 3-position of the pyridine ring. The combination of chlorine and trifluoromethyl substituents creates a highly electron-deficient aromatic system that differs significantly from compounds containing only single halogen substituents or unsubstituted aromatic rings. This electronic modulation affects both the chemical reactivity and the conformational preferences of the molecule.

The methylene bridge connecting the two heterocyclic systems represents a common structural feature among piperidine-pyridine hybrids, but the specific substitution pattern influences the conformational flexibility and preferred molecular arrangements. Studies of related bridged heterocyclic systems demonstrate that the length and flexibility of the connecting bridge significantly influence the compound's ability to adopt bioactive conformations. The single methylene unit provides sufficient flexibility for conformational adjustment while maintaining the structural integrity necessary for specific molecular recognition events.

Table 3: Comparative Analysis of Related Piperidine-Pyridine Hybrid Compounds

| Compound | Molecular Formula | Key Structural Differences | Unique Features |

|---|---|---|---|

| Target Compound | C₁₄H₁₇ClF₃N₃O | Trifluoromethyl + chlorine substituents | Highly electron-deficient pyridine |

| 1-(5-Methylpyridin-2-yl)piperidine-3-carboxylic acid | C₁₂H₁₆N₂O₂ | Methyl substituent, carboxylic acid | Electron-donating substitution |

| Related piperazine derivative | C₁₆H₁₆Cl₂F₃N₃O | Piperazine instead of piperidine | Different heterocyclic core |

| N-(pyridin-2-yl)piperidine-1-carboxamide | C₁₁H₁₅N₃O | Unsubstituted pyridine | Simpler substitution pattern |

The comparative analysis reveals that this compound occupies a unique position among piperidine-pyridine hybrid compounds due to its distinctive combination of electron-withdrawing substituents and specific functional group positioning. This structural uniqueness suggests that the compound may exhibit distinctive physicochemical and biological properties that differentiate it from other members of this compound class.

Propiedades

IUPAC Name |

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N-methylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClF3N3O/c1-19-13(22)9-2-4-21(5-3-9)8-12-11(15)6-10(7-20-12)14(16,17)18/h6-7,9H,2-5,8H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWXTHIZIVOLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions.

Biochemical Pathways

It is known that trifluoromethylpyridines, a key structural motif in this compound, are used in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of ns5b in potential treatment of hepititis c.

Actividad Biológica

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide, a compound with the molecular formula C14H17ClF3N3O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a pyridine moiety with trifluoromethyl and chloro substituents, which are known to influence biological activity. The molecular weight is approximately 335.75 g/mol, and it typically exhibits a purity of around 95% in research applications .

Structural Formula

Pharmacological Profile

The biological activity of this compound has been explored through various studies focusing on its interactions with specific biological targets.

1. TRPV1 Receptor Modulation

One significant area of research involves the compound's interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. In vitro studies have shown that it acts as a selective antagonist, which may have implications for pain management therapies. High-throughput screening has identified this compound as a high-affinity ligand for TRPV1, suggesting its utility in developing analgesics .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cellular assays, it demonstrated effective growth inhibition in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The IC50 values ranged from 0.87 to 12.91 μM, indicating potent activity compared to standard chemotherapeutic agents like 5-Fluorouracil .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the piperidine and pyridine rings have been investigated to enhance selectivity and potency against specific targets.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Pain Management : A study demonstrated that the compound effectively reduced nociceptive responses in animal models, supporting its role as a TRPV1 antagonist .

- Cancer Treatment : Another investigation revealed that the compound induced apoptosis in breast cancer cells through caspase activation, suggesting mechanisms for its anticancer effects .

- Toxicology Assessment : Safety evaluations indicated no acute toxicity at high doses (up to 2000 mg/kg) in animal models, affirming its potential for further development .

Comparación Con Compuestos Similares

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester

- Structure : Differs by substitution at the piperidine’s carboxylic acid group (ethyl ester vs. methylamide).

- Molecular Formula : C₁₅H₁₈ClF₃N₂O₂; Molecular Weight : 350.77 g/mol .

- Key Differences: Stability: The ethyl ester is more prone to hydrolysis in vivo compared to the methylamide, which resists enzymatic degradation due to the amide bond. Applications: Likely used as a synthetic intermediate or prodrug, whereas the methylamide is optimized for direct pharmacological activity .

1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid

- Structure : Lacks the chloro substituent and methylamide group; features a free carboxylic acid.

- Molecular Formula : C₁₂H₁₃F₃N₂O₂; Molecular Weight : 274.23 g/mol; Melting Point : 162–164°C .

- Key Differences: Ionization: The carboxylic acid group is ionized at physiological pH, reducing membrane permeability but improving water solubility. Utility: Suitable for applications requiring high solubility, such as formulation in parenteral drugs .

F13714: (3-Chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-6-methylaminopyridin-2-ylmethyl)amino]methyl}piperidin-1-yl)methanone

- Structure : Features a benzoyl group and additional fluorine substitutions.

- Key Differences: Complexity: The benzoyl group and dual fluorine atoms introduce steric and electronic complexity, likely enhancing affinity for hydrophobic protein pockets.

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic acid

- Structure : Replaces pyridine with a thiazole ring.

- Metabolic Stability: Thiazole rings are metabolically robust, but the absence of trifluoromethyl may reduce lipophilicity compared to the target compound .

Data Table: Comparative Analysis

Research Findings and Implications

- Metabolic Stability : The methylamide group in the target compound enhances resistance to esterases, critical for oral bioavailability .

- Target Selectivity : The trifluoromethyl and chloro groups may improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

- Synthetic Challenges : Introducing the trifluoromethyl group requires specialized fluorination techniques, while the chloro group is typically added via electrophilic substitution .

Métodos De Preparación

General Procedure

A general procedure for the synthesis of \$$N\$$-(Aryl/heteroaryl)-4-arylpiperazine-1-carbothioamides is described, involving the synthesis of intermediate compounds.

Example: Synthesis of \$$N\$$-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide Trifluoroacetate (1)

The procedure involves specific steps and reagents, yielding the desired product with characteristic NMR and HRMS data:

- \$$t1\$$ (method 1, 7 min) = 4.91 min and \$$t2\$$ (method 2, 3 min) = 3.13 min

- 1H NMR (400 MHz, DMSO-\$$d_6\$$) δ 10.09 (s, 1H), 8.22 (d, \$$J\$$ = 5.4 Hz, 1H), 7.53–7.42 (m, 2H), 7.33–7.18 (m, 2H), 7.16–7.07 (m, 1H), 7.03 (d, \$$J\$$ = 5.4 Hz, 1H), 4.08 (t, \$$J\$$ = 5.2 Hz, 4H), 3.40 (dd, \$$J\$$ = 6.5, 3.9 Hz, 4H), 2.36 (s, 3H)

- 13C NMR (101 MHz, DMSO-\$$d_6\$$) δ 181.16, 158.49, 153.14, 150.95, 130.53, 130.49, 130.22, 126.22, 120.70, 119.17, 118.96, 115.15, 111.29, 111.25, 48.49, 47.41, 21.38

- HRMS (ESI) \$$m/z\$$ (M + H)\$$^+\$$ calcd for C$$18$$H$${20}$$F$$3$$N$$4$$S 381.1355, found 381.1341.

Example: Synthesis of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-\$$N\$$-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide Trifluoroacetate (54)

The procedure involves specific steps and reagents, yielding the desired product with characteristic NMR and HRMS data:

- \$$t1\$$ (method 1, 7 min) = 5.113 min and \$$t2\$$ (method 2, 3 min) = 3.287 min

- 1H NMR (400 MHz, DMSO-\$$d_6\$$) δ 8.58 (d, \$$J\$$ = 2.1 Hz, 1H), 8.23 (d, \$$J\$$ = 2.1 Hz, 1H), 7.25 (s, 1H), 6.93 (s, 1H), 4.06 (dd, \$$J\$$ = 6.5, 3.6 Hz, 4H), 3.61 (dd, \$$J\$$ = 6.6, 3.7 Hz, 4H), 2.43 (s, 3H), 2.31 (s, 3H)

- HRMS (ESI) \$$m/z\$$ (M + H)\$$^+\$$ calcd for C$$18$$H$${20}$$ClF$$3$$N$$5$$S 430.1075, found 430.1089.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide, and how can purity be validated?

A multi-step synthesis typically involves coupling the pyridine and piperidine moieties, followed by amidation. For example, a similar compound ( ) was synthesized via acid-catalyzed hydrolysis (HCl, 93–96°C, 17 h) and purified using pH-controlled precipitation (pH 6.5) and solvent extraction (isopropanol/dichloromethane). Purity validation should employ HPLC (≥95–98% as per ) combined with spectroscopic techniques (NMR, LC-MS) to confirm structural integrity. Contaminants like unreacted intermediates or byproducts (e.g., from incomplete coupling) require gradient elution HPLC with UV detection at 254 nm .

Q. How should researchers characterize this compound’s physicochemical properties?

Key properties include:

- Solubility : Test in polar (water, DMSO) and nonpolar solvents (dichloromethane) using shake-flask methods.

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., analogs in show mp 123–293.5°C).

- LogP : Estimate via reverse-phase HPLC or computational tools (e.g., PubChem data in ).

- Spectral data : Collect ¹H/¹³C NMR, IR, and high-resolution mass spectra (HRMS) for benchmarking.

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

ICReDD’s approach () integrates quantum chemical calculations (e.g., transition-state modeling) and machine learning to predict optimal solvents, catalysts, and temperatures. For example, reaction path searches can identify energy barriers for amidation steps, while Bayesian optimization narrows down experimental parameters (e.g., reaction time, stoichiometry). This reduces trial-and-error cycles by 50–70% .

Q. What strategies resolve contradictions in biological activity data for structural analogs?

Contradictions may arise from assay variability (e.g., receptor subtype selectivity) or impurities. Mitigation steps include:

- Standardized assays : Use orthogonal assays (e.g., SPR for binding affinity, cell-based functional assays).

- Impurity profiling : Conduct LC-MS/MS to detect trace intermediates (e.g., ’s hydrolysis byproducts).

- Structure-activity relationship (SAR) : Compare analogs ( lists derivatives like diethylamide and amide variants) to isolate pharmacophore contributions .

Q. How to design a scalable reactor for pilot-scale synthesis?

Leverage CRDC subclass RDF2050112 () on reactor design principles:

- Continuous flow systems : Minimize thermal degradation via precise temperature control (critical for halogenated intermediates).

- Membrane separation : Purify intermediates using nanofiltration (e.g., ’s membrane technologies).

- Process simulation : Use Aspen Plus or COMSOL to model mass transfer and kinetics for scale-up .

Q. What analytical techniques confirm regioselectivity in halogenated intermediates?

- X-ray crystallography : Resolve ambiguity in substitution patterns (e.g., 3-chloro vs. 5-trifluoromethyl positions).

- 2D NMR (NOESY, HSQC) : Assign spatial proximity of substituents (e.g., pyridin-2-ylmethyl group orientation).

- Isotopic labeling : Trace reaction pathways using ¹⁸O or ¹³C-labeled reagents (e.g., ’s chlorination studies) .

Q. How to assess environmental and safety risks during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.